molecular formula C23H28N2O3 B054435 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene CAS No. 120102-99-0

4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene

Cat. No.: B054435
CAS No.: 120102-99-0
M. Wt: 380.5 g/mol
InChI Key: NDZAITBGXOSPTF-UHFFFAOYSA-N
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Description

4-<i>n</i>-Pentanoyl-4'-<i>n</i>-hexanoyloxyazobenzene (CAS: 120102-99-0, molecular weight: 312.080 g/mol) is an azobenzene derivative functionalized with ester-linked alkyl chains. The core structure consists of an azo (-N=N-), a pentanoyl group (C₅H₁₁CO-), and a hexanoyloxy group (C₆H₁₃COO-) . Azobenzene derivatives are widely studied for their photoresponsive properties, enabling applications in optoelectronics, liquid crystals, and drug delivery systems. The variable alkyl chain lengths in this compound modulate its solubility, phase transitions, and light-induced isomerization kinetics.

Properties

CAS No.

120102-99-0

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

[4-[(4-pentanoylphenyl)diazenyl]phenyl] hexanoate

InChI

InChI=1S/C23H28N2O3/c1-3-5-7-9-23(27)28-21-16-14-20(15-17-21)25-24-19-12-10-18(11-13-19)22(26)8-6-4-2/h10-17H,3-9H2,1-2H3

InChI Key

NDZAITBGXOSPTF-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC

Synonyms

[4-(4-pentanoylphenyl)diazenylphenyl] hexanoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-<i>n</i>-Pentanoyl-4'-<i>n</i>-hexanoyloxyazobenzene with structurally related azobenzene esters:

Compound Name CAS Number Molecular Weight (g/mol) Alkyl Chain Configuration log10WS<sup>a</sup> Key References
4-<i>n</i>-Pentanoyl-4'-<i>n</i>-hexanoyloxyazobenzene 120102-99-0 312.080 C₅ (acyl), C₆ (acyloxy) N/A<sup>b</sup>
4-Propionyl-4'-<i>n</i>-octanoyloxyazobenzene 76204-64-3 312.080 C₃ (acyl), C₈ (acyloxy) -7.83
4-<i>n</i>-Pentanoyl-4'-<i>n</i>-heptanoyloxyazobenzene 120103-00-6 312.080 C₅ (acyl), C₇ (acyloxy) -7.83
4-<i>n</i>-Pentanoyl-4'-<i>n</i>-propanoyloxyazobenzene 120102-97-8 312.080 C₅ (acyl), C₃ (acyloxy) -6.16

<sup>a</sup>log10WS: Logarithm of water solubility (mol/L).

Key Findings :

  • Alkyl Chain Impact: Longer acyloxy chains (e.g., C₆ vs. C₃) reduce aqueous solubility due to increased hydrophobicity. For example, 4-<i>n</i>-Pentanoyl-4'-<i>n</i>-propanoyloxyazobenzene (C₃) has a log10WS of -6.16, while analogs with C₇/C₈ chains exhibit log10WS values of -7.83 . The hexanoyloxy substituent in the target compound likely positions its solubility between these extremes.
  • Symmetry vs.

Functional Group Comparisons

Esters vs. Carboxylic Acids

4-(4-<i>n</i>-Pentylphenyl)benzoic acid (CAS: N/A), a carboxylic acid derivative, exhibits higher polarity and hydrogen-bonding capacity than ester-functionalized azobenzenes. This increases its melting point (>200°C) but limits solubility in nonpolar solvents . In contrast, the ester groups in 4-<i>n</i>-Pentanoyl-4'-<i>n</i>-hexanoyloxyazobenzene improve organic solvent compatibility, favoring applications in polymer matrices or lipid bilayers.

Azo vs. Methoxy/Dimethylamino Derivatives

4'-Methoxy-4-dimethylaminoazobenzene (CAS: 3009-50-5) replaces ester groups with electron-donating substituents (methoxy, dimethylamino). These groups redshift the absorption spectrum (λmax ~450 nm) compared to ester-linked azobenzenes (λmax ~350 nm), altering photoisomerization efficiency and thermal relaxation rates .

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